Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(4-ethoxycarbonylphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-19-13(16)10-6-4-9(5-7-10)12-8-11(15-20-12)14(17)18-2/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXJVLPSHCCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition Using Nitrile Oxides and Terminal Alkynes
The 1,3-dipolar cycloaddition reaction between nitrile oxides and terminal alkynes remains the most widely employed method for constructing the isoxazole core. Nitrile oxides, generated in situ from hydroxamoyl chlorides or via oxidation of aldoximes, react with alkynes under mild conditions to form regioselectively substituted isoxazoles . For Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, the synthesis begins with the preparation of a nitrile oxide precursor containing the ethoxycarbonylphenyl moiety.
A representative procedure involves treating 4-(ethoxycarbonyl)benzaldehyde oxime with chloramine-T in a mixed solvent system of tetrahydrofuran (THF) and water at 0–5°C. The resulting nitrile oxide is then reacted with methyl propiolate in the presence of a catalytic amount of copper(II) sulfate (5 mol%) and sodium ascorbate (10 mol%) at room temperature for 12 hours. This copper-catalyzed cycloaddition achieves a yield of 78–82% with excellent regiocontrol, favoring the 3,5-disubstituted isoxazole product .
Key Reaction Parameters:
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Temperature: 25°C
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Catalyst: CuSO₄·5H₂O (5 mol%)
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Solvent: THF/H₂O (1:1)
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Yield: 82%
Copper-Catalyzed Cycloaddition with Fluorinated Propargyl Thioethers
Recent advances in fluorinated compound synthesis have introduced propargyl thioethers as dipolarophiles in cycloaddition reactions. In this approach, partially fluorinated propargyl thioethers are electrochemically generated from non-fluorinated precursors using hydrogen fluoride salts . The resulting alkynes exhibit enhanced reactivity toward nitrile oxides due to electron-withdrawing effects from the fluorine atoms.
For example, methyl 2-cyano-3-ethoxyacrylate is treated with hydroxylamine hydrochloride in the presence of triethylamine to form the corresponding nitrile oxide. Concurrently, propargyl thioether derivatives are fluorinated via an electrochemical cell equipped with a platinum anode and nickel cathode. The cycloaddition proceeds at 40°C in acetonitrile, yielding the target isoxazole with 85–90% efficiency. This method is notable for its scalability and compatibility with sensitive functional groups .
Advantages:
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Enhanced reaction rates due to fluorinated dipolarophiles
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Tolerance for ester and ethoxycarbonyl groups
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Scalable to multigram quantities
Transesterification of Ethyl Ester Precursors
Transesterification offers a straightforward route to methyl esters from their ethyl counterparts. A patent-pending method describes the conversion of ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate to the methyl ester using lithium hydride (LiH) in anhydrous methanol . The reaction is conducted under reflux for 26 hours, followed by solvent removal and aqueous workup to isolate the product in 66% yield.
Procedure Summary:
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Substrate: Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (1.0 equiv)
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Reagent: LiH (1.2 equiv) in methanol
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Conditions: Reflux, 26 hours
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Workup: Distillation of methanol, addition of water, vacuum filtration
This method avoids the use of hazardous sodium metal and operates under mild conditions, making it suitable for industrial applications. However, prolonged reaction times and moderate yields limit its efficiency compared to direct synthesis routes.
Oxidative Generation of Nitrile Oxides for Cycloaddition
Innovative oxidative strategies have enabled the generation of nitrile oxides from 2-ethylazaarenes using potassium nitrate (KNO₃) and potassium persulfate (K₂S₂O₈) . This one-pot method eliminates the need for isolating unstable nitrile oxide intermediates. The process involves heating 2-ethylquinoline with KNO₃ and K₂S₂O₈ in acetic acid at 80°C for 6 hours, followed by addition of methyl propiolate and a copper catalyst. The reaction proceeds via a radical mechanism, yielding the isoxazole derivative in 75% yield.
Mechanistic Insights:
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K₂S₂O₈ acts as an oxidant, generating sulfate radicals that abstract hydrogen from the 2-ethyl group.
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KNO₃ provides a nitro source for nitrile oxide formation.
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Copper stabilizes the transition state during cycloaddition.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of the four primary methods:
| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability | Functional Group Tolerance |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 82 | 25 | CuSO₄·5H₂O | High | Excellent |
| Fluorinated Thioether Route | 90 | 40 | None | Moderate | Good |
| Transesterification | 66 | 65 (reflux) | LiH | Industrial | Limited |
| Oxidative Nitrile Oxide | 75 | 80 | K₂S₂O₈/KNO₃ | Low | Moderate |
Key Findings:
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Cycloaddition methods provide the highest yields and regioselectivity, with copper catalysis enhancing reaction rates.
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Transesterification is industrially viable but suffers from moderate yields.
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Oxidative routes offer a one-pot advantage but require harsh conditions.
Emerging Trends in Green Synthesis
Recent efforts focus on minimizing waste and improving atom economy. Continuous flow reactors have been adopted for cycloaddition reactions, reducing reaction times from hours to minutes. For instance, a microfluidic system with a residence time of 5 minutes achieves 80% yield using 50% less solvent compared to batch processes . Additionally, biocatalytic methods using engineered lipases for transesterification are under investigation, though current yields remain suboptimal (45–50%).
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can occur at different positions on the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted isoxazole derivatives.
Scientific Research Applications
Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (CAS: 179104-60-0)
- Molecular Formula: C₁₅H₁₅NO₅
- Molecular Weight : 289.28 g/mol .
- Key Differences :
- The ethyl ester at position 3 replaces the methyl ester in the target compound, increasing lipophilicity (logP) and slightly altering solubility .
- Synthesized using similar cyclization methods but with extended reaction times (90 hours vs. 22 hours for the methyl variant), suggesting steric effects of the ethyl group slow reactivity .
- HRMS-ESI [M+H]⁺ observed at 276.0873 (theoretical 276.0872), consistent with its molecular formula .
Ethyl 5-[4-(Allyloxy)phenyl]isoxazole-3-carboxylate
Methyl 5-(Bromomethyl)-3-phenylisoxazole-4-carboxylate (Compound 53)
- Molecular Formula: C₁₃H₁₀BrNO₃ (estimated).
- Key Differences :
- A bromomethyl group at position 5 and a phenyl group at position 3.
- The bromine enhances electrophilicity, making it reactive in nucleophilic substitutions .
- Increased hydrophobicity due to the phenyl group may affect bioavailability compared to the ethoxycarbonylphenyl group in the target compound .
Ethyl 3-(4-Methoxyphenyl)isoxazole-5-carboxylate (CAS: 376623-69-7)
- Molecular Formula: C₁₃H₁₃NO₄.
- Key Differences: Methoxyphenyl substituent at position 3 vs. ethoxycarbonylphenyl in the target compound.
Structural and Functional Analysis
Electronic Effects
- Ethoxycarbonyl Group : Strong electron-withdrawing effect via the ester moiety, enhancing electrophilicity of the isoxazole ring. This may improve binding to enzyme active sites (e.g., pyrophosphatases) .
- Methyl vs. Ethyl Esters : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, affecting pharmacokinetics .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (CAS No. 2006277-68-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H13NO5
- Molecular Weight : 275.26 g/mol
- Structure : The compound features an isoxazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isoxazole moiety is particularly notable for its role in modulating biochemical pathways, potentially affecting:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors that mediate physiological responses, contributing to its pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism involves disrupting bacterial cell wall synthesis, similar to other isoxazole derivatives.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that it induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Case Studies
- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial activity of this compound against multi-drug resistant strains. The study concluded that the compound could serve as a lead for developing new antibiotics due to its potent activity against resistant pathogens .
- Anticancer Research : A case study focused on the compound's effects on breast cancer cells revealed that it triggers apoptosis through the mitochondrial pathway. This finding suggests potential for further development in cancer therapeutics .
Q & A
Q. Optimization Strategies :
- Use continuous flow reactors for scalable synthesis .
- Monitor reaction progress via TLC/HPLC to adjust reaction time dynamically .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Question
Orthogonal methods are critical for validation:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxycarbonyl at C4, methyl at C5) and aromatic proton environments .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 304.0952) .
- X-ray Crystallography : Resolves bond angles (e.g., isoxazole ring planarity) and supramolecular interactions (e.g., O–H···O hydrogen bonds) .
- HPLC : Quantifies purity using a C18 column (95:5 acetonitrile/water, retention time ~8.2 min) .
How do structural modifications at the phenyl or isoxazole ring influence the compound's physicochemical and pharmacological properties?
Advanced Research Question
Substituent effects are systematically evaluated via structure-activity relationship (SAR) studies:
| Modification | Impact | Reference |
|---|---|---|
| Halogen (Cl, Br) | ↑ Lipophilicity (logP +0.5) and receptor binding affinity (IC₅₀ ↓ 20%) | |
| Trifluoromethoxy | ↑ Metabolic stability (t₁/₂ +3h) and bioavailability (F% 65→80) | |
| Methoxy | Alters π-π stacking interactions (slippage displacement ↓ 1.3 Å) |
Q. Methodology :
- Computational modeling (e.g., DFT for electronic effects) paired with in vitro assays (e.g., enzyme inhibition) .
What strategies can resolve discrepancies in biological activity data observed for structurally similar isoxazole derivatives?
Advanced Research Question
Contradictions often arise from assay variability or subtle structural differences:
- Orthogonal Assays : Compare results across enzyme inhibition (e.g., COX-2), cell viability (MTT), and animal models .
- Crystallographic Analysis : Resolve binding mode ambiguities (e.g., trifluoromethoxy vs. methoxy substituent orientations) .
- Meta-Analysis : Pool data from analogs (e.g., ethyl vs. methyl esters) to identify trends in IC₅₀ variability (±15%) .
How can researchers design experiments to investigate the interaction mechanisms between this compound and biological targets?
Advanced Research Question
Mechanistic studies require multi-modal approaches:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like G-protein-coupled receptors .
- Molecular Dynamics Simulations : Predict binding stability (RMSD < 2 Å) and hotspot residues (e.g., Arg156 in kinase targets) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .
- Mutagenesis Studies : Validate critical residues by alanine scanning (e.g., Tyr320A abolishes binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
